(2R,3S,4R)-1-Boc-3-fluoro-4-hydroxypyrrolidine-2-carboxylic Acid
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Overview
Description
(2R,3S,4R)-1-Boc-3-fluoro-4-hydroxypyrrolidine-2-carboxylic acid is a chiral compound with significant importance in organic synthesis and medicinal chemistry. The compound features a pyrrolidine ring substituted with a fluoro group, a hydroxyl group, and a carboxylic acid group, along with a tert-butyloxycarbonyl (Boc) protecting group. This unique structure imparts specific stereochemical properties and reactivity, making it valuable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,4R)-1-Boc-3-fluoro-4-hydroxypyrrolidine-2-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common method includes the following steps:
Formation of the Pyrrolidine Ring: The initial step involves the formation of the pyrrolidine ring through cyclization reactions.
Introduction of the Fluoro Group: The fluoro group is introduced via nucleophilic substitution reactions using appropriate fluorinating agents.
Hydroxylation: The hydroxyl group is introduced through selective oxidation reactions.
Protection with Boc Group: The tert-butyloxycarbonyl group is added to protect the amine functionality, typically using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide.
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the synthetic route for scalability and cost-effectiveness. This includes using continuous flow reactors for efficient reaction control and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
(2R,3S,4R)-1-Boc-3-fluoro-4-hydroxypyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes under specific conditions.
Reduction: The carboxylic acid group can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include various substituted pyrrolidines, alcohols, and ketones, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(2R,3S,4R)-1-Boc-3-fluoro-4-hydroxypyrrolidine-2-carboxylic acid has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and catalysts for chemical processes.
Mechanism of Action
The mechanism of action of (2R,3S,4R)-1-Boc-3-fluoro-4-hydroxypyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. The Boc protecting group can be selectively removed under acidic conditions, revealing the active amine group that can participate in further biochemical reactions .
Comparison with Similar Compounds
Similar Compounds
(2R,3S,4R)-3-fluoro-4-hydroxypyrrolidine-2-carboxylic acid: Lacks the Boc protecting group, making it more reactive.
(2R,3S,4R)-1-Boc-3-chloro-4-hydroxypyrrolidine-2-carboxylic acid: Contains a chloro group instead of a fluoro group, affecting its reactivity and applications.
Uniqueness
(2R,3S,4R)-1-Boc-3-fluoro-4-hydroxypyrrolidine-2-carboxylic acid is unique due to its specific stereochemistry and the presence of the Boc protecting group, which provides stability and allows for selective deprotection. This makes it a versatile intermediate in organic synthesis and pharmaceutical research .
Properties
IUPAC Name |
(2R,3S,4R)-3-fluoro-4-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16FNO5/c1-10(2,3)17-9(16)12-4-5(13)6(11)7(12)8(14)15/h5-7,13H,4H2,1-3H3,(H,14,15)/t5-,6-,7+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RORZWVGKOUJCPL-QYNIQEEDSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1C(=O)O)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]([C@H]([C@H]1C(=O)O)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16FNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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